molecular formula C33H25BrN4 B195220 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole CAS No. 124750-51-2

5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole

Cat. No. B195220
M. Wt: 557.5 g/mol
InChI Key: ZTFVTXDWDFIQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is a chemical compound with the molecular formula C33H25BrN4. It has a molecular weight of 557.49 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C33H25BrN4/c34-24-25-20-22-26 (23-21-25)30-18-10-11-19-31 (30)32-35-36-37-38 (32)33 (27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Crystal Structure and Characterization : Two polymorphs of this compound have been characterized by single-crystal X-ray diffraction and Hirschfeld surface analysis, highlighting different molecular orientations and interatomic distances in the crystal structures due to varying π···π stacking interactions (J. Zhao et al., 2013).

  • Synthesis and Characterization in Drug Development : This compound has been synthesized and characterized as part of the Sartan family of novel drugs. Its synthesis involves several chemical steps starting from 4′-methyl-2-cyano-biphenyl, demonstrating its potential in pharmaceutical applications (Guo-xi Wang et al., 2008).

  • Use in Angiotensin II Antagonists : This compound has been utilized in the synthesis of biphenylyltetrazole derivatives of 1-aminopyrroles as non-peptide angiotensin II (AII) antagonists, an important class of drugs used in treating hypertension (O A Attanasi et al., 1999).

  • Application in Valsartan Synthesis : It has been used in the synthesis process of valsartan, a medication for treating high blood pressure and heart failure, demonstrating its significance in medicinal chemistry (Yuan Yong-xian, 2014).

  • Pharmacological Analysis : This compound is part of the chemical structure in the design and pharmacological analysis of tetrazole-based compounds, which have shown significant anti-inflammatory, anti-proliferative, and anti-fungal activities in pharmacological screenings (A. Kamble et al., 2017).

  • Docking Studies : It has been included in molecular docking studies to understand the orientation and interaction of molecules in the active site of enzymes, which is crucial for the development of enzyme inhibitors (B. J. Al-Hourani et al., 2015).

  • Process Intensification Research : This compound has been used in process intensification research, specifically in the continuous microreactor processes for its tritylation, which is an important step in the industrial production of pharmaceutical products (Yadagiri Maralla et al., 2017).

  • Synthesis of Antihypertensive Derivatives : It has been used in the synthesis of novel antihypertensive agents, demonstrating its role in the development of new therapeutic compounds (Manik Sharma et al., 2010).

Safety And Hazards

The compound has been classified with the signal word “Danger”. It has hazard statements H315-H319-H228, which indicate that it causes skin irritation, eye irritation, and is flammable . Precautionary measures include avoiding sparks and open flames (P210), using explosion-proof electrical equipment (P241), and wearing protective gloves and eye protection (P280) .

properties

IUPAC Name

5-[2-[4-(bromomethyl)phenyl]phenyl]-1-trityltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H25BrN4/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-36-37-38(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFVTXDWDFIQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H25BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434768
Record name 5-[4'-(Bromomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole

CAS RN

124750-51-2
Record name 5-[4′-(Bromomethyl)[1,1′-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124750-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4'-(Bromomethyl)(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetraazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[4'-(Bromomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-triphenylmethyl 5-(4'-methylbiphenyl-2-yl)tetrazole (Example 11, 12.7 g), N-bromosuccinimide (4.6 g), carbon tetrachloride (300 mL), and benzoyl peroxide (75 mg) was heated at reflux for 2.5 hours. The cooled suspension was filtered and the filtrate was evaporated to give the title compound as a crystalline solid. 1H-NMR (CDCl3) δ 8.2 6.7 (complex, 23H), 4.3 (s, 2H).
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a nitrogen-saturated suspension of N-triphenylmethyl-5-[4′-methylbiphenyl-2-yl]tetrazole (10 g, 20.9 mmol) in DCM was added NBS (3.7 g, 20.9 mmol) and a catalytic amount of benzoyl peroxide (60 mg, 0.2 mmol). The mixture was stirred at reflux for 15 hours. After cooling to room temperature, the precipitate was filtered and the organic solution was concentrated in vacuo. Purification by silica gel chromatography (EtOAc/hexane) gave the title compound as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture containing 11 g of the compound prepared in step B, 140 ml of carbon tetrachloride, 4.12 g of NBS and 0.4 g of benzoyl peroxide is refluxed for 3 hours. After it has returned to RT, it is filtered and the filtrate is then evaporated. The residue is taken up in 30 ml of isopropyl ether. The precipitate formed is filtered off and then dried under vacuum.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-Methyl-2'-(N-triphenylmethyl-(1H-tetrazol-5-yl))biphenyl (52.07 g, 109 mmol, 1 eq; for preparation, see Example 95, Part B), N-bromosuccinimide (19.4 g, 109 mmol, 1 eq), benzoyl peroxide (1.0 g) and carbon tetrachloride (300 mL) were mixed and refluxed for 2.5 h. The reaction was cooled to room temperature and the succinimide filtered. The filtrate was concentrated and the residue triturated with ether to yield a first crop of 36.0 g:mp 129.5°-133.0° C. (dec.). NMR (CDCl3) δ 4.37 (CH2Br). This material was suitable for further transformation. ##STR77##
Quantity
52.07 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole
Reactant of Route 3
Reactant of Route 3
5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole
Reactant of Route 4
5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole
Reactant of Route 5
Reactant of Route 5
5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole
Reactant of Route 6
Reactant of Route 6
5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole

Citations

For This Compound
8
Citations
OA Attanasi, SM Colombani, L De Crescentini, R Giorgi… - Il Farmaco, 1999 - Elsevier
Based on preliminary molecular modelling study, the synthesis of two different classes of biphenylyltetrazole derivatives of 1-aminopyrroles, as potentially active non-peptide …
Number of citations: 14 www.sciencedirect.com
J Zhang, JL Wang, ZM Zhou, ZH Li, WZ Xue… - Bioorganic & medicinal …, 2012 - Elsevier
A series of 6-substituted carbamoyl benzimidazoles were designed and synthesised as new nonpeptidic angiotensin II AT 1 receptor antagonists. The preliminary pharmacological …
Number of citations: 39 www.sciencedirect.com
XF Han, X He, M Wang, D Xu, LP Hao, AH Liang… - European journal of …, 2015 - Elsevier
Novel angiotensin II receptor type 1 (AT 1 ) blockers bearing 6-substituted carbamoyl benzimidazoles with a chiral center were designed and synthesized as the first step to develop …
Number of citations: 22 www.sciencedirect.com
S Durdagi, B Aksoydan, I Erol, I Kantarcioglu… - European journal of …, 2018 - Elsevier
AT1 antagonists is the most recent drug class of molecules against hypertension and they mediate their actions through blocking detrimental effects of angiotensin II (A-II) when acts on …
Number of citations: 19 www.sciencedirect.com
J Shi, Z Chen, Y Lu, S Xu, T Wen, Y Luo… - The Journal of …, 2022 - ACS Publications
Herein, a one-pot protocol for constructing the disubstituted isoquinolinone derivatives via the three-component reactions of 3-haloisoquinolines, alkyl halides, and indoles under …
Number of citations: 4 pubs.acs.org
J Lalwani, A Gupta, S Thatikonda… - Journal of Environmental …, 2020 - Elsevier
The present study investigates the oxidative technique of hydrodynamic cavitation (HC) for the treatment of a highly refractive, bulk drug industry effluent with an initial total organic …
Number of citations: 19 www.sciencedirect.com
M Angiolini, L Belvisi, D Poma, A Salimbeni… - Bioorganic & medicinal …, 1998 - Elsevier
Extensive molecular modelling studies, including conformational analysis and the comparison of molecular electrostatic potential distributions, were used to evaluate structural …
Number of citations: 7 www.sciencedirect.com
DB Hoefle, FML Mendes - 2009 - pantheon.ufrj.br
A indústria farmacêutica é bastante complexa, uma vez que os medicamentos possuem diversas classes terapêuticas e diferentes formas de apresentação, altos gastos em Pesquisa e …
Number of citations: 0 pantheon.ufrj.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.